4-Amino-3-(trifluoromethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(trifluoromethyl)butanoic acid is a chemical compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of polar organic solvents and specific catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Amino-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-Amino-3-methyl-3-(trifluoromethyl)butanoic acid
- 2-Amino-4-(trifluoromethoxy)butanoic acid
Comparison: Compared to similar compounds, 4-Amino-3-(trifluoromethyl)butanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H8F3NO2 |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(aminomethyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(2-9)1-4(10)11/h3H,1-2,9H2,(H,10,11) |
InChI Key |
UJSHWEULYXPUCV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.